molecular formula C13H10N4O3 B1609588 N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 306934-83-8

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B1609588
CAS RN: 306934-83-8
M. Wt: 270.24 g/mol
InChI Key: HINIVJQEMAJGJZ-UHFFFAOYSA-N
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Description

“N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” is a chemical compound with the molecular formula C13H10N4O3 . It has an average mass of 270.243 Da and a monoisotopic mass of 270.075287 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” consists of 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” has a molecular weight of 270.24 g/mol. More detailed physical and chemical properties like melting point, boiling point, and density can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Therapeutic Potential

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Fluorescent Sigma Receptor Probes

The compound has been used to design and synthesize new fluorescent derivatives for σ receptors . A 4-nitro-2,1,3-benzoxadiazole fluorescent tag was connected through a piperazine linker to a modified skeleton derived from selected σ receptor agonists or antagonists . These compounds displayed high σ1 affinity and low σ1 / σ2 selectivity .

Reactions at the Benzylic Position

The compound, being a benzylic halide, can react via an SN2 pathway . This property can be utilized in various chemical reactions and syntheses .

Antibacterial Activity

Imidazole derivatives, such as this compound, have been reported to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Antitumor Activity

The compound, as an imidazole derivative, may also exhibit antitumor activity . This suggests potential applications in cancer treatment .

Antioxidant Activity

Imidazole derivatives are known to exhibit antioxidant activity . This suggests that the compound could be used in the development of drugs to combat oxidative stress .

properties

IUPAC Name

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIVJQEMAJGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427758
Record name N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

CAS RN

306934-83-8
Record name N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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